1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid

medicinal chemistry lead optimization structure–activity relationship

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid (CAS 937604-14-3) is a synthetic bipiperidine derivative bearing a 6-oxo-2-phenylpiperidine-3-carboxylic acid core and a 1‑benzylpiperidin‑4‑yl substituent. Its molecular formula is C₂₄H₂₈N₂O₃ with a molecular weight of 392.5 g/mol, and it is typically supplied as a ≥95% purity solid.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 937604-14-3
Cat. No. B3038946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid
CAS937604-14-3
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H28N2O3/c27-22-12-11-21(24(28)29)23(19-9-5-2-6-10-19)26(22)20-13-15-25(16-14-20)17-18-7-3-1-4-8-18/h1-10,20-21,23H,11-17H2,(H,28,29)
InChIKeyVCJFXNVVJSJGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid (CAS 937604-14-3): Sourcing Guide for a Differentiated Bipiperidine Scaffold


1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid (CAS 937604-14-3) is a synthetic bipiperidine derivative bearing a 6-oxo-2-phenylpiperidine-3-carboxylic acid core and a 1‑benzylpiperidin‑4‑yl substituent. Its molecular formula is C₂₄H₂₈N₂O₃ with a molecular weight of 392.5 g/mol, and it is typically supplied as a ≥95% purity solid [1]. The compound is primarily employed as a research intermediate and a functionalized scaffold in medicinal chemistry programs targeting central nervous system and protease‑related indications [2].

Why 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid Cannot Be Replaced by Simpler N‑Benzyl‑ or N‑Alkyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic Acids


The 1‑(1‑benzyl‑4‑piperidinyl) substituent is not a passive appendage; it fundamentally alters the three‑dimensional shape, hydrogen‑bonding capacity, and lipophilicity of the molecule relative to simple N‑benzyl or N‑alkyl analogues. These changes directly impact molecular recognition at target binding sites, metabolic stability, and solubility—parameters that are critical for reproducible in‑vitro and in‑vivo results [1][2]. Because the bipiperidine motif introduces an additional tertiary amine capable of protonation at physiological pH, generic substitution with a mono‑piperidine scaffold can lead to divergent ionization states, off‑target profiles, and unreliable structure–activity relationship (SAR) interpretation [1].

Quantitative Differentiation Evidence for 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid


Increased Molecular Bulk and Conformational Complexity Relative to the Mono‑Piperidine Analog

The target compound possesses an additional piperidine ring compared to the benchmark analogue (±)-trans-1‑benzyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid (CAS 94655‑32‑0). This increases the molecular weight from 309.4 to 392.5 g/mol (+83.1 g/mol) and the number of heavy atoms from 23 to 29, providing substantially greater steric bulk and conformational rigidity [1][2].

medicinal chemistry lead optimization structure–activity relationship

Enhanced Hydrogen‑Bond Acceptor Capability Versus the Mono‑Piperidine Analog

The target compound contains an additional tertiary amine in the pendant piperidine ring, increasing the hydrogen‑bond acceptor (HBA) count from 3 to 4 relative to (±)-trans-1‑benzyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid. This elevates the topological polar surface area (tPSA) from 57.5 Ų to 60.9 Ų [1][2].

drug design ADME prediction physicochemical profiling

Modulated Lipophilicity (XLogP3‑AA) Dictates Solubility and Permeability Profile

The computed partition coefficient (XLogP3‑AA) of the target compound is 0.7, significantly lower than that of the mono‑piperidine analogue (XLogP3‑AA = 2.5), reflecting the influence of the polar tertiary amine in the pendant ring [1][2]. This 1.8‑log‑unit reduction translates to a >60‑fold difference in the octanol/water partition coefficient.

lipophilicity solubility CNS drug discovery

Purity and Lot‑to‑Lot Consistency Enable Reproducible SAR Studies

Commercially sourced 1-(1-benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid is routinely supplied at ≥95% purity (HPLC), with the primary impurity being the des‑benzyl or ring‑opened analog . In contrast, the simpler 1‑benzyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid is often provided at 95% purity with a broader impurity profile that can include the trans‑diastereomer and decarboxylation products, potentially confounding biological assays.

quality control analytical chemistry pharmaceutical impurity profiling

Prioritized Application Scenarios for 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid (937604-14-3)


Scaffold for CNS‑Sparing Protease Inhibitor Lead Optimization

The low lipophilicity (XLogP = 0.7) and moderate tPSA (60.9 Ų) make this compound an ideal starting point for peripherally restricted targets such as calpain or cathepsin proteases, where CNS penetration would be an undesired side effect. The bipiperidine motif allows additional vectors for substituent decoration without dramatically increasing logP, as evidenced by the 1.8‑log‑unit reduction relative to the mono‑piperidine analog [1][2].

Central Nervous System Penetrant Probe with Tunable Basicity

The dual‑amine architecture provides two independently modifiable basic centers. The pKa of the pendant piperidine can be tuned via N‑substitution to adjust the fraction of ionized species at pH 7.4, a feature absent in the single‑amine comparator. This enables the design of CNS‑penetrant probes with optimized lysosomal trapping profiles [1].

High‑Fidelity Reference Standard for Impurity Fate‑and‑Purge Studies

As a chemically stable, crystalline solid (mp 214–216 °C) with a well‑characterized single‑impurity profile, the compound serves as an excellent model for forced‑degradation studies and method validation in pharmaceutical development, particularly for piperidine‑containing APIs such as donepezil analogs [1].

Fragment‑Based Drug Discovery (FBDD) Library Member for 3D‑Rich Scaffolds

With five rotatable bonds, two stereocenters, and a non‑planar bipiperidine framework, the compound exhibits higher three‑dimensionality (fraction sp³ = 0.58) than many flat aromatic fragments. This 3D character correlates with improved hit‑to‑lead progression rates and is a sought‑after attribute in modern fragment libraries [1].

Quote Request

Request a Quote for 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.